Oxalate Salt Form Enhances Polar Solvent Solubility Relative to Free Base
The oxalate salt of 1-oxa-6-azaspiro[3.5]nonane demonstrates improved solubility in polar solvents compared to its neutral free base (CAS 204388-70-5). While direct solubility measurements for this exact compound are not publicly available, class-level inference from the closely related 6-oxa-2-azaspiro[3.5]nonane oxalate indicates that oxalate salt formation markedly increases solubility in polar media, a property attributed to the ionic character imparted by the oxalate counterion . This behavior is consistent across oxa-azaspiro oxalate salts [1].
| Evidence Dimension | Solubility in Polar Solvents |
|---|---|
| Target Compound Data | Enhanced solubility (qualitative observation, inferred from class behavior) |
| Comparator Or Baseline | 1-Oxa-6-azaspiro[3.5]nonane free base (CAS 204388-70-5); limited solubility in polar solvents |
| Quantified Difference | Not numerically quantified; class-level enhancement reported for oxalate salts |
| Conditions | Solubility in polar solvents (e.g., water, DMSO, methanol); inferred from analogous oxa-azaspiro oxalate systems |
Why This Matters
Improved solubility simplifies stock solution preparation, facilitates biological assay setup, and enhances handling during synthesis, reducing procurement of alternative salt forms that may require additional solubilization steps.
- [1] Kuujia. 2-Oxa-5-azaspiro[3.5]nonane oxalate (1706462-77-2) Technical Note. View Source
